n-Benzyl-2-(pyridin-2-yl)ethanamine
Overview
Description
n-Benzyl-2-(pyridin-2-yl)ethanamine is an organic compound with the molecular formula C14H16N2 and a molecular weight of 212.29 g/mol It is a derivative of pyridine and benzylamine, characterized by the presence of a benzyl group attached to the nitrogen atom of a 2-(pyridin-2-yl)ethanamine structure
Mechanism of Action
Target of Action
The primary targets of n-Benzyl-2-(pyridin-2-yl)ethanamine are currently unknown. This compound is a heterocyclic organic compound
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its impact on bioavailability is therefore unknown. The compound has a molecular weight of 212.30 , which may influence its absorption and distribution within the body.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Benzyl-2-(pyridin-2-yl)ethanamine typically involves the reaction of benzylamine with 2-bromoethylpyridine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the benzylamine attacks the electrophilic carbon of the 2-bromoethylpyridine, resulting in the formation of the desired product .
Starting Materials: Benzylamine and 2-bromoethylpyridine.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, typically in an organic solvent like ethanol or acetonitrile.
Temperature: The reaction is usually conducted at elevated temperatures, around 60-80°C, to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
n-Benzyl-2-(pyridin-2-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or pyridine groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of benzyl alcohol derivatives or pyridine N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzyl or pyridine derivatives.
Scientific Research Applications
n-Benzyl-2-(pyridin-2-yl)ethanamine has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
n-Benzyl-2-(pyridin-3-yl)ethanamine: Similar structure but with the pyridine nitrogen at the 3-position.
n-Benzyl-2-(pyridin-4-yl)ethanamine: Similar structure but with the pyridine nitrogen at the 4-position.
n-Benzyl-2-(pyridin-2-yl)propanamine: Similar structure but with an additional methyl group on the ethanamine chain.
Uniqueness
n-Benzyl-2-(pyridin-2-yl)ethanamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the nitrogen atom in the pyridine ring and the presence of the benzyl group can significantly affect its interaction with molecular targets, making it distinct from its analogs .
Properties
IUPAC Name |
N-benzyl-2-pyridin-2-ylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-2-6-13(7-3-1)12-15-11-9-14-8-4-5-10-16-14/h1-8,10,15H,9,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUDUNBALAGWKQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCCC2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50285724 | |
Record name | N-Benzyl-2-(pyridin-2-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50285724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6312-25-0 | |
Record name | 6312-25-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42686 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Benzyl-2-(pyridin-2-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50285724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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